

Synthesis of Disperse Red 92 from Disperse Red 60

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Compound of Interest

Compound Name: *Disperse Red 92*

CAS No.: 72363-26-9

Cat. No.: B1582777

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An In-Depth Technical Guide to the Synthesis of **Disperse Red 92** from Disperse Red 60

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of C.I. **Disperse Red 92**, an important anthraquinone dye, using C.I. Disperse Red 60 as the starting material. The document is structured to provide researchers, chemists, and process development scientists with not only a step-by-step methodology but also the underlying chemical principles and rationale for the experimental design. The synthesis is a two-step process involving an initial sulfonyl chlorination of the phenoxy group on Disperse Red 60, followed by a condensation reaction with 3-ethoxy-1-propylamine. This guide emphasizes a modern, environmentally conscious approach that utilizes an inert solvent system, minimizing the production of acidic waste associated with older methods. Key process parameters, safety considerations, and reaction mechanisms are detailed to ensure scientific integrity and reproducibility.

Introduction

Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and cellulose acetate.[1] Within this class, anthraquinone-based dyes are renowned for their brilliant shades, good light fastness, and overall stability.[2][3]

C.I. Disperse Red 60 (CAS No: 17418-58-5), chemically known as 1-amino-4-hydroxy-2-phenoxyanthracene-9,10-dione, is a widely used red dye that provides bright coloration.[4][5][6][7] However, for certain high-performance applications, derivatives with enhanced properties, such as improved sublimation fastness, are required. C.I. **Disperse Red 92** (CAS No: 12236-11-2) is one such derivative, valued for its robust performance characteristics in dyeing and printing.[1][8][9]

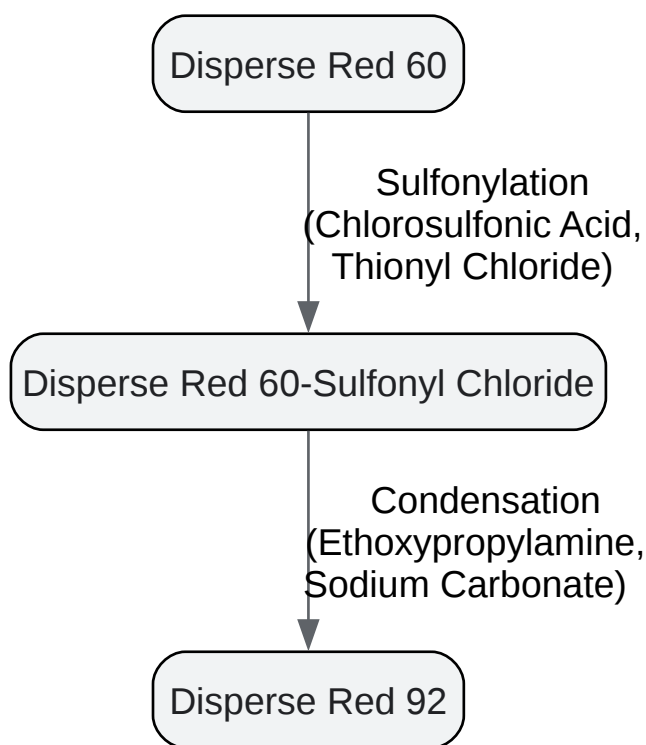
This guide details the chemical modification of Disperse Red 60 to synthesize **Disperse Red 92**. The core transformation involves the introduction of a sulfonamide group, which enhances the dye's properties. The described method moves away from traditional processes that use chlorosulfonic acid as both a reagent and a solvent—a practice that generates significant acid waste.[10] Instead, it employs an inert organic solvent, offering a more controlled and environmentally sustainable synthetic route.[10]

Chemical Structures and Reaction Overview

The synthesis proceeds by first converting Disperse Red 60 into a reactive sulfonyl chloride intermediate. This intermediate is then condensed with an amine to yield the final product, **Disperse Red 92**.

- Starting Material: Disperse Red 60 ($C_{20}H_{13}NO_4$)[5][11]
- Key Reagents: Chlorosulfonic acid, Thionyl chloride, 3-Ethoxy-1-propylamine, Sodium Carbonate.
- Final Product: **Disperse Red 92** ($C_{25}H_{24}N_2O_7S$)[8][12]

Below is a high-level overview of the synthetic workflow.



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Caption: High-level synthetic workflow for the conversion of Disperse Red 60 to **Disperse Red 92**.

Mechanistic Rationale and Causality

A thorough understanding of the reaction mechanism is critical for process optimization and troubleshooting. The synthesis is logically divided into two primary stages.

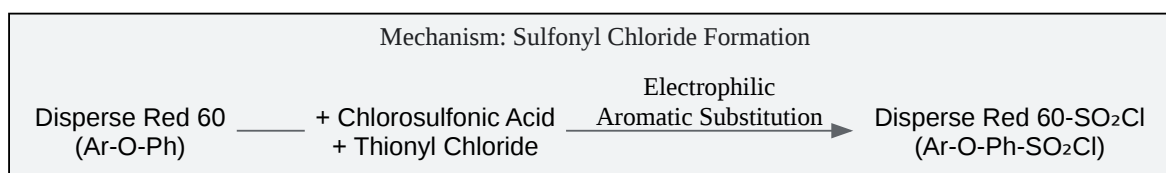
Stage 1: Formation of the Sulfonyl Chloride Intermediate

The first stage is an electrophilic aromatic substitution on the phenoxy ring of Disperse Red 60.

- Causality of Reagent Choice:
 - Chlorosulfonic Acid (ClSO_3H): This is a powerful sulfonating agent. It introduces a sulfonic acid group ($-\text{SO}_3\text{H}$) onto the aromatic ring.
 - Thionyl Chloride (SOCl_2): The sulfonic acid intermediate is immediately converted in situ to the more reactive sulfonyl chloride ($-\text{SO}_2\text{Cl}$) by thionyl chloride. This is a crucial step, as

sulfonyl chlorides are excellent electrophiles for the subsequent condensation reaction.

- Inert Solvent (e.g., o-dichlorobenzene): The use of an inert solvent provides a controlled reaction medium. Unlike older methods that use a large excess of chlorosulfonic acid as the solvent, this approach allows for precise stoichiometric control, reduces raw material consumption, and significantly minimizes the generation of acidic waste.[10]
- Critical Process Condition: Anhydrous Environment The presence of water is highly detrimental to this stage. Water reacts violently with both chlorosulfonic acid and thionyl chloride, consuming the reagents and preventing the desired reaction.[10] Therefore, if the starting Disperse Red 60 has a moisture content above 0.5%, a dehydration step using a solvent that can form an azeotrope with water is necessary.[10]



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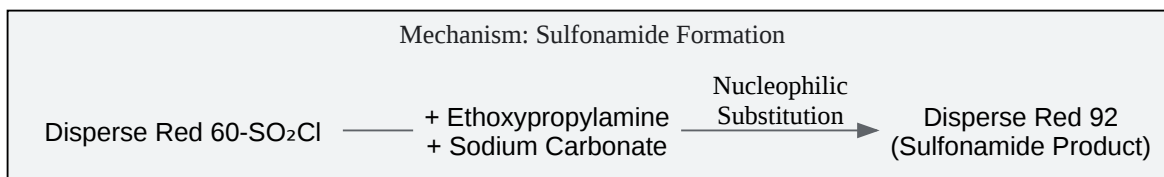
Caption: Reaction diagram for the formation of the sulfonyl chloride intermediate from Disperse Red 60.

Stage 2: Condensation to Form Disperse Red 92

This stage involves the formation of a stable sulfonamide linkage through a nucleophilic substitution reaction.

- Causality of Reagent Choice:
 - 3-Ethoxy-1-propylamine: This primary amine acts as the nucleophile. Its nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride group.
 - Sodium Carbonate (Na₂CO₃): This base is essential for the reaction to proceed to completion. It serves two purposes: it neutralizes the hydrochloric acid (HCl) that is

generated as a byproduct of the reaction, and it deprotonates the amine, increasing its nucleophilicity.[10]



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Caption: Reaction diagram for the condensation step to form **Disperse Red 92**.

Detailed Experimental Protocol

This protocol is based on an improved, environmentally conscious synthetic method.[10]

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Purity |
|------------------------|------------|---|-----------|
| Disperse Red 60 | 17418-58-5 | C ₂₀ H ₁₃ NO ₄ | >98% |
| o-Dichlorobenzene | 95-50-1 | C ₆ H ₄ Cl ₂ | Anhydrous |
| Chlorosulfonic Acid | 7790-94-5 | ClSO ₃ H | >99% |
| Thionyl Chloride | 7719-09-7 | SOCl ₂ | >99% |
| 3-Ethoxy-1-propylamine | 6291-85-6 | C ₅ H ₁₃ NO | >98% |
| Sodium Carbonate | 497-19-8 | Na ₂ CO ₃ | Anhydrous |

Equipment

- Glass reactor with overhead stirrer, thermometer, reflux condenser, and addition funnel.
- Heating mantle or oil bath.

- Vacuum filtration apparatus (e.g., Büchner funnel).
- Drying oven.

Step-by-Step Procedure

- Preparation and Dehydration (if necessary): a. Charge the reactor with Disperse Red 60 solid and o-dichlorobenzene. The recommended mass ratio of solvent to solid is between 3:1 and 6:1.^[10] b. If the moisture content of the Disperse Red 60 is above 0.5%, heat the mixture to near the boiling point of the solvent to remove water azeotropically. c. After dehydration is complete, cool the solution to the reaction temperature of 20-35°C.^[10]
- Sulfonyl Chlorination: a. Maintain the temperature of the Disperse Red 60 solution at 20-40°C.^[10] b. Slowly and carefully add chlorosulfonic acid, followed by thionyl chloride, to the solution via the addition funnel. The molar ratio of Disperse Red 60 : Chlorosulfonic Acid : Thionyl Chloride should be approximately 1 : 1.05 : 1.1.^[10] c. Stir the reaction mixture at this temperature until the reaction is complete (monitoring by TLC or HPLC is recommended).
- Neutralization and Condensation: a. After the sulfonyl reaction is complete, add sodium carbonate to the reaction solution to neutralize any remaining acid. b. Add another portion of sodium carbonate, followed by the addition of 3-ethoxy-1-propylamine. The molar ratio of Disperse Red 60 : Sodium Carbonate : Ethoxypropylamine should be approximately 1 : (0.5-2) : (1-1.5).^[10] c. Heat the mixture and maintain it at a reaction temperature suitable for condensation until the reaction is complete.
- Product Isolation and Purification: a. Once the condensation is complete, distill the o-dichlorobenzene solvent for recycling. b. Add water to the reaction residue to precipitate the product. c. Filter the solid product using a Büchner funnel. d. Wash the filter cake with water until neutral. e. Dry the purified **Disperse Red 92** product in an oven.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this synthesis, derived from established protocols.^[10]

| Parameter | Recommended Value/Range | Rationale |
|--|----------------------------|---|
| Solvent:DR60 Mass Ratio | 3:1 to 6:1 | Ensures adequate dissolution and reaction medium volume. |
| Dehydration Temp. | Near solvent boiling point | For effective azeotropic removal of water. |
| Sulfonylation Temp. | 20 - 40°C | Controls reaction rate and minimizes side reactions. |
| Molar Ratio (DR60:ClSO ₃ H:SOCl ₂) | 1 : 1.01-1.1 : 1.01-1.2 | A slight excess of reagents ensures complete conversion. |
| Molar Ratio (DR60:Na ₂ CO ₃ :Amine) | 1 : 0.5-2 : 1-1.5 | Sufficient base to neutralize HCl and drive the reaction. |

Safety Considerations

- Chlorosulfonic Acid and Thionyl Chloride: Both are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.
- o-Dichlorobenzene: This solvent is a hazardous substance. Avoid inhalation of vapors and skin contact.
- General Precautions: All steps should be performed by trained personnel in a controlled laboratory or plant environment. Review the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The conversion of Disperse Red 60 to **Disperse Red 92** represents a valuable synthetic modification for enhancing dye properties. The detailed protocol and mechanistic explanation provided in this guide offer a robust framework for this transformation. By employing an inert solvent system and maintaining careful stoichiometric control, this method provides an efficient, reproducible, and more environmentally friendly alternative to older, waste-intensive processes.

This synthesis is a prime example of targeted chemical engineering to meet the high-performance demands of the modern textile and materials industry.

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